L-Tryptophan 7-amido-4-methylcoumarin hydrochloride

Description

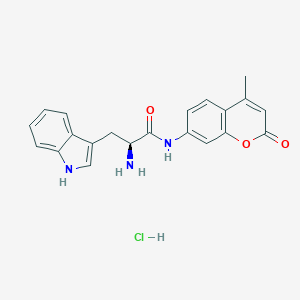

L-Tryptophan 7-amido-4-methylcoumarin hydrochloride (H-Trp-AMC · HCl, CAS 201860-49-3) is a fluorogenic substrate widely used in enzyme activity assays. Its molecular formula is C₂₁H₁₉N₃O₃·HCl, with a molecular weight of 397.86 g/mol . Structurally, it consists of L-tryptophan linked to the fluorophore 7-amido-4-methylcoumarin (AMC) via an amide bond. Upon cleavage by peptidases (e.g., trypsin-like proteases), the AMC moiety is released, emitting fluorescence at 340–360 nm (excitation) and 440–460 nm (emission) .

This compound is critical in clinical diagnostics, environmental monitoring, and biochemical research due to its sensitivity and specificity. It is supplied as a white-to-off-white powder, soluble in methanol/water (1:1), and stored at -20°C to maintain stability . Commercial suppliers offer multiple packaging options (e.g., 1 g for $1,836), though availability varies .

Properties

IUPAC Name |

(2S)-2-amino-3-(1H-indol-3-yl)-N-(4-methyl-2-oxochromen-7-yl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3.ClH/c1-12-8-20(25)27-19-10-14(6-7-15(12)19)24-21(26)17(22)9-13-11-23-18-5-3-2-4-16(13)18;/h2-8,10-11,17,23H,9,22H2,1H3,(H,24,26);1H/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTSFONFGYVAIM-LMOVPXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647394 | |

| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-tryptophanamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201860-49-3 | |

| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-tryptophanamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of L-Tryptophan

The synthesis typically begins with the protection of L-tryptophan’s carboxylic acid group via esterification. A common approach involves treating L-tryptophan with methanol under acidic conditions to yield L-tryptophan methyl ester hydrochloride. This step ensures solubility in organic solvents and prevents undesired side reactions during subsequent coupling.

Reaction Conditions :

-

Reactants : L-Tryptophan (1 equiv), methanol (10 equiv), thionyl chloride (1.2 equiv).

-

Temperature : 0–5°C (initial), then room temperature.

The product is characterized by its hydrochloride salt form, confirmed via -NMR (δ 3.67 ppm for methyl ester protons).

Coupling with 7-Amino-4-Methylcoumarin

The critical step involves forming the amide bond between L-tryptophan methyl ester and 7-amino-4-methylcoumarin. Carbodiimide-mediated coupling, using reagents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), is employed to activate the carboxylic acid group of the coumarin derivative.

Optimized Protocol :

-

Activation : 7-Amino-4-methylcoumarin (1 equiv) is dissolved in anhydrous DMF under . EDCl (1.5 equiv) and HOBt (1.5 equiv) are added at 0°C and stirred for 30 minutes.

-

Coupling : L-Tryptophan methyl ester hydrochloride (1 equiv) and triethylamine (2 equiv) are added dropwise. The reaction proceeds at 4°C for 12 hours.

-

Workup : The mixture is diluted with ethyl acetate, washed with 5% HCl and brine, then dried over .

Hydrolysis and Salt Formation

The methyl ester is hydrolyzed to regenerate the free carboxylic acid, followed by conversion to the hydrochloride salt for enhanced stability.

Hydrolysis Conditions :

-

Base : 2M NaOH (aqueous), 60°C, 4 hours.

-

Acidification : Concentrated HCl is added until pH ≈ 2.0, precipitating the product.

Final Product Characterization :

-

-NMR (400 MHz, DMSO-): δ 8.21 (br, 1H, indole NH), 7.63 (d, , 1H), 3.89 (d, , 1H, α-proton).

-

HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Alternative Synthetic Strategies

Reductive Amination Approach

A patent (CN102050777A) describes a method where L-tryptophan methyl ester reacts with aromatic aldehydes to form imines, which are subsequently reduced using sodium borohydride. Adapting this for 7-amino-4-methylcoumarin:

-

Condensation : L-Tryptophan methyl ester and 4-methylcoumarin-7-carbaldehyde (1:1) in methanol, 0°C, 3 hours.

-

Reduction : NaBH (1.2 equiv) added in batches, stirred for 1 hour.

-

Isolation : Recrystallization from chloroform/methanol (8:1 v/v) yields the secondary amine, which is protonated with HCl gas.

Advantages :

Solid-Phase Synthesis

For high-throughput applications, solid-phase peptide synthesis (SPPS) using Wang resin has been explored:

-

Resin Loading : Fmoc-L-tryptophan attached to Wang resin via ester linkage.

-

Coupling : Fmoc deprotection (20% piperidine/DMF), followed by HATU-mediated coupling with 7-amino-4-methylcoumarin.

-

Cleavage : TFA/HO (95:5) liberates the product, which is precipitated in cold ether.

Yield : 60–65% (lower due to steric hindrance).

Analytical and Spectroscopic Validation

Spectroscopic Data

Thermodynamic Solubility

Solubility in water-acetonitrile mixtures (25°C):

| Solubility (mg/mL) | |

|---|---|

| 0.0 | 12.4 |

| 0.2 | 8.7 |

| 0.4 | 4.9 |

Data indicate reduced solubility with increasing acetonitrile due to disrupted H-bonding.

Industrial-Scale Considerations

Cost-Efficiency Analysis

Chemical Reactions Analysis

Types of Reactions

L-Tryptophan 7-amido-4-methylcoumarin hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines and thiols are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can yield a wide range of substituted products .

Scientific Research Applications

Biochemical Research

Fluorogenic Substrate:

L-Tryptophan 7-amido-4-methylcoumarin hydrochloride serves as a substrate for several enzymes, including glycosidases, phosphatases, and esterases. Its ability to emit fluorescence upon enzymatic hydrolysis makes it an essential tool for studying enzyme kinetics and activities. For instance, it is employed in assays to measure the activity of proteasomes by tracking the release of fluorescent products during substrate hydrolysis .

Case Study: Proteasome Activity Measurement

In a study measuring proteasome activities, researchers used this compound as a substrate to assess the chymotrypsin-like and trypsin-like activities in mouse tissue samples. The fluorescence generated was quantified to determine enzyme activity levels, showcasing the compound's utility in biochemical assays .

Drug Development

Targeting Serotonin Pathways:

This compound is significant in drug development aimed at modulating serotonin pathways. Given that L-tryptophan is a precursor to serotonin, its derivatives can be crucial in developing treatments for mood disorders such as depression and anxiety. Research has indicated that manipulating tryptophan levels can influence serotonin synthesis, which is a target for pharmacological interventions .

Clinical Trials Insight

Clinical studies have explored the effects of L-tryptophan supplementation on mood and behavior, providing insights into its potential therapeutic benefits when used alongside other medications. The findings suggest that compounds like this compound could enhance the efficacy of treatments for psychiatric disorders .

Molecular Biology

Enzyme Activity Studies:

In molecular biology, this compound is utilized in fluorescence-based assays to investigate protein interactions and enzyme activities. Its fluorescent properties allow researchers to visualize and quantify biochemical reactions in real-time.

Example Application: Enzyme Kinetics

The compound has been employed in studies examining the kinetics of enzymes like α-chymotrypsin, where it acts as a substrate to measure enzyme activity under varying conditions (e.g., pressure and solvent composition) .

Diagnostics

Diagnostic Assays:

The compound is also instrumental in developing diagnostic assays for detecting specific biomolecules. Its high sensitivity and specificity enhance the reliability of tests used in clinical settings.

Application Example: Biomarker Detection

In diagnostic applications, this compound has been used to improve the detection of biomarkers associated with various diseases, thereby aiding in early diagnosis and treatment planning .

Material Science

Biosensor Development:

Research into advanced materials has identified this compound as a candidate for biosensor applications due to its unique optical properties. These sensors can be designed to detect specific biological interactions or environmental changes.

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Biochemical Research | Fluorogenic substrate for enzyme assays | Measuring proteasome activity |

| Drug Development | Targeting serotonin pathways for mood disorder treatments | Clinical trials on L-tryptophan supplementation |

| Molecular Biology | Fluorescence-based assays for enzyme activity and protein interactions | Kinetic studies of α-chymotrypsin |

| Diagnostics | Enhancing sensitivity in biomarker detection assays | Early disease diagnosis through improved assay methods |

| Material Science | Development of biosensors utilizing unique optical properties | Sensors for biological or environmental monitoring |

Mechanism of Action

The mechanism of action of L-Tryptophan 7-amido-4-methylcoumarin hydrochloride involves its role as a fluorogenic substrate. When acted upon by specific enzymes, the compound releases a fluorescent product, 7-amido-4-methylcoumarin, which can be detected and quantified using fluorescence spectroscopy. This property makes it an invaluable tool in studying enzyme kinetics and activity .

Comparison with Similar Compounds

Structural and Functional Differences

All 7-amido-4-methylcoumarin derivatives share the AMC fluorophore but differ in the amino acid or peptide moiety, dictating enzyme specificity:

Fluorescence Properties

All derivatives release AMC upon enzymatic cleavage, exhibiting similar fluorescence profiles (Ex/Em: 340–360/440–460 nm). However, slight variations in quantum yield or solubility may arise due to structural differences. For example:

Enzymatic Specificity

- L-Tryptophan derivative : Targets trypsin-like proteases, which preferentially cleave after bulky, hydrophobic residues like tryptophan .

- L-Leucine derivative: Specific to leucine aminopeptidases (LAP3), enzymes critical in protein turnover .

- Z-L-Arg derivative : Used for arginine-specific proteases (e.g., thrombin), with the CBZ group enhancing substrate stability .

Cost and Availability

Price varies significantly based on synthesis complexity and demand:

L-Tryptophan Derivative

L-Leucine Derivative

Z-L-Arg Derivative

- Drug Development : Screens for protease inhibitors targeting blood-clotting enzymes .

Biological Activity

L-Tryptophan 7-amido-4-methylcoumarin hydrochloride (Trp-AMC) is a synthetic compound widely utilized in biochemical research, particularly as a substrate in enzyme assays. This article delves into its biological activity, mechanisms of action, and applications in various scientific fields.

- Chemical Formula : CHNO·HCl

- Molecular Weight : 397.86 g/mol

- CAS Number : 201860-49-3

Trp-AMC is characterized by its amido and methylcoumarin moieties, which contribute to its fluorescent properties, making it suitable for use in enzyme assays.

Target Enzymes

Trp-AMC serves primarily as a substrate for:

- Glycosidases

- Phosphatases

- Esterases

These enzymes catalyze the hydrolysis of Trp-AMC, resulting in the release of the fluorescent moiety 7-amino-4-methylcoumarin (AMC), which can be quantitatively measured to assess enzyme activity .

Mode of Action

Upon interaction with target enzymes, Trp-AMC undergoes cleavage, leading to:

- Fluorescence Generation : The released AMC exhibits strong fluorescence, allowing for sensitive detection.

- Biochemical Pathway Modulation : The activity of glycosidases influences carbohydrate metabolism, phosphatases affect signal transduction pathways, and esterases are involved in lipid metabolism.

Enzyme Assays

Trp-AMC is extensively used in various enzyme assays due to its high sensitivity and specificity. It is particularly valuable in:

- Microbiology : Used for detecting enzyme activity in microbial samples.

- Environmental Testing : Assesses enzyme activities relevant to soil and water quality.

- Clinical Diagnostics : Employed in ELISA tests to measure enzyme activities related to diseases .

Case Studies

- Antitubercular Activity : Research has shown that derivatives of 7-amino-4-methylcoumarin exhibit significant antitubercular properties against Mycobacterium tuberculosis. In vitro studies indicated that some derivatives had minimal inhibitory concentrations (MICs) as low as 1 mg/L against both drug-sensitive and multidrug-resistant strains .

- Fluorescence-Based Assays : A study highlighted the use of Trp-AMC in fluorescence-based assays to monitor proteolytic activities in various biological contexts, demonstrating its versatility as a research tool .

Stability and Storage Conditions

To maintain stability, Trp-AMC should be stored under the following conditions:

Comparison with Similar Compounds

| Compound | Enzyme Target | Application |

|---|---|---|

| L-Leucine 7-amido-4-methylcoumarin hydrochloride | Leucine aminopeptidase | Substrate for enzyme assays |

| L-Arginine 7-amido-4-methylcoumarin hydrochloride | Cathepsin H | Used in protease studies |

Trp-AMC is distinguished by its specific structure and application scope compared to similar fluorogenic substrates .

Q & A

Basic: What experimental conditions are optimal for fluorometric enzyme assays using L-Tryptophan 7-amido-4-methylcoumarin hydrochloride?

Methodological Answer:

- Solubility: Prepare stock solutions in 0.5% methanol/water (1:1 v/v) to ensure clarity and stability .

- Detection Parameters: Use excitation/emission wavelengths of 340–360 nm and 440–460 nm, respectively, with a fluorimeter calibrated for AMC fluorescence .

- Enzyme Concentration: Optimize using a substrate concentration range of 10–100 μM, ensuring linearity in initial velocity measurements .

Basic: How should researchers validate fluorescence signals in peptidase activity assays?

Methodological Answer:

- Control Experiments:

- Blank: Measure fluorescence without enzyme to account for spontaneous substrate hydrolysis.

- Inhibitor Control: Use specific inhibitors (e.g., E-64 for cysteine proteases) to confirm signal specificity .

- Calibration Curve: Generate using free AMC (0.1–10 μM) to quantify enzymatic release .

Basic: What are the critical steps for handling and storing this compound to ensure stability?

Methodological Answer:

- Storage: Aliquot in airtight, light-protected vials at -20°C; avoid freeze-thaw cycles to prevent aggregation .

- Reconstitution: Warm to room temperature before use, vortex gently, and centrifuge to remove particulates .

- Stability Check: Monitor absorbance at 360 nm; a >10% increase indicates degradation .

Advanced: How can researchers address discrepancies in kinetic data across enzyme isoforms?

Methodological Answer:

- Substrate Specificity: Compare kinetic constants (Km, Vmax) with structurally related substrates (e.g., Z-Phe-Arg-AMC for trypsin-like proteases) to identify isoform preferences .

- Structural Analysis: Use molecular docking simulations to evaluate binding pocket compatibility .

- Interference Testing: Add 1 mM EDTA to exclude metalloprotease contamination .

| Enzyme Isoform | Km (μM) | Vmax (nmol/min/mg) | Reference Substrate |

|---|---|---|---|

| Isoform A | 25 ± 3 | 120 ± 15 | L-Leu-AMC |

| Isoform B | 50 ± 5 | 80 ± 10 | Z-Phe-Arg-AMC |

Advanced: How to optimize assays for low-abundance enzymes in complex biological samples?

Methodological Answer:

- Signal Amplification: Pre-concentrate samples via ultrafiltration (10 kDa cutoff) or immunoprecipitation.

- Quenching Mitigation: Add 0.01% BSA to reduce nonspecific binding or use fluorescence enhancers (e.g., cyclodextrins) .

- Kinetic Analysis: Employ stopped-flow fluorimetry for real-time measurement of rapid initial velocities .

Advanced: What strategies resolve substrate instability during long-term kinetic assays?

Methodological Answer:

- Stabilizers: Include 1% DMSO or 0.1% Tween-20 to minimize aggregation .

- Time-Course Monitoring: Take readings at 1-minute intervals for the first 10 minutes to identify nonlinear phases .

- Alternative Buffers: Use HEPES (pH 7.4) instead of Tris, which may chelate metal ions affecting stability .

Advanced: How to confirm synthetic purity and structural integrity of the compound?

Methodological Answer:

- Chromatography: Perform reverse-phase HPLC (C18 column, acetonitrile/water gradient) to verify >95% purity .

- Spectroscopic Validation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.